molecular formula C18H26N4O5S B12170724 tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate

tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate

Cat. No.: B12170724
M. Wt: 410.5 g/mol
InChI Key: NFMKRAKYUDXKQU-UHFFFAOYSA-N
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Description

tert-Butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate is a complex organic compound that features an indole core structure Indole derivatives are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate involves multiple steps, including amination, reduction, esterification, and condensationThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nitrogen and the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce indole-2-carbinols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl N-(2-oxoethyl)carbamate
  • N-(tert-Butoxycarbonyl)ethanolamine

Uniqueness

What sets tert-butyl {2-[({4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetyl)amino]ethyl}carbamate apart is its unique combination of an indole core with a methylsulfonyl group and a carbamate moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H26N4O5S

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl N-[2-[[2-[4-(methanesulfonamido)indol-1-yl]acetyl]amino]ethyl]carbamate

InChI

InChI=1S/C18H26N4O5S/c1-18(2,3)27-17(24)20-10-9-19-16(23)12-22-11-8-13-14(21-28(4,25)26)6-5-7-15(13)22/h5-8,11,21H,9-10,12H2,1-4H3,(H,19,23)(H,20,24)

InChI Key

NFMKRAKYUDXKQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C

Origin of Product

United States

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